2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with amino groups on proteins, potentially affecting enzyme activity and protein-protein interactions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the site and nature of the interaction. This compound can also induce changes in gene expression by modifying transcription factors or other DNA-binding proteins, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained modifications to cellular proteins and enzymes, potentially leading to lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of this compound is essential for its function, as it needs to be in the right place to modify its target proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Oxo-1,2,3,4-tetrahydroquinoline+SOCl2→2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride+SO2+HCl
This method ensures the formation of the carbonyl chloride group at the 6-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-methanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine (TEA)
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in developing pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
6-Hydroxy-2-Oxo-1,2,3,4-Tetrahydroquinoline: Similar structure but with a hydroxyl group at the 6-position.
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is unique due to its specific reactivity and ability to form covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and in the study of biochemical pathways .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBXXANGPXVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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